molecular formula C16H20N2O4 B608082 7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one CAS No. 1456807-80-9

7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one

Cat. No.: B608082
CAS No.: 1456807-80-9
M. Wt: 304.34
InChI Key: PTCBGTIMLJUXAO-UHFFFAOYSA-N
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Description

7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one is a coumarin derivative known for its potential therapeutic effects, particularly in the treatment of brain ischemia. This compound has garnered attention due to its neuroprotective, anti-inflammatory, and anti-apoptotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with 4-methylpiperazine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the coumarin or piperazine moieties .

Scientific Research Applications

7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one stands out due to its specific combination of functional groups, which confer unique pharmacological properties. Its ability to modulate multiple pathways involved in neuroprotection and inflammation makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-10-14-12(21-3)8-11(19)9-13(14)22-16(20)15(10)18-6-4-17(2)5-7-18/h8-9,19H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCBGTIMLJUXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)O)OC)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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